molecular formula C9H12N2 B11924222 (S)-5,6,7,8-Tetrahydroquinolin-6-amine

(S)-5,6,7,8-Tetrahydroquinolin-6-amine

Cat. No.: B11924222
M. Wt: 148.20 g/mol
InChI Key: FHNCLWIIGMLHNP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5,6,7,8-Tetrahydroquinolin-6-amine is a valuable chiral diamine ligand, part of the CAMPY family, designed for advanced research applications. Its primary research value lies in asymmetric synthesis, where it forms robust metal complexes (e.g., with Rh, Ir) for catalytic reactions such as the Asymmetric Transfer Hydrogenation (ATH) of imines and ketones . This process is a critical "green chemistry" pathway for producing enantiomerically enriched amines, which are key intermediates in over 40% of pharmaceuticals and fine chemicals . The ligand's pyridine backbone offers enhanced stability in both organic and aqueous media across various pH levels, making it a durable alternative to other chiral ligands . Beyond catalysis, this scaffold is a privileged structure in medicinal chemistry research. Derivatives of tetrahydroquinolin-8-amine are investigated for their antiproliferative properties against various cancer cell lines and as a core structure in developing potent CXCR4 antagonists . The chiral environment provided by the (S)-configured amine center is essential for achieving high stereoselectivity in catalytic reactions and for studying stereospecific interactions in biological systems . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(6S)-5,6,7,8-tetrahydroquinolin-6-amine

InChI

InChI=1S/C9H12N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-2,5,8H,3-4,6,10H2/t8-/m0/s1

InChI Key

FHNCLWIIGMLHNP-QMMMGPOBSA-N

Isomeric SMILES

C1CC2=C(C[C@H]1N)C=CC=N2

Canonical SMILES

C1CC2=C(CC1N)C=CC=N2

Origin of Product

United States

The Significance of Chiral Amines in Modern Asymmetric Synthesis

Chiral amines are indispensable tools in the field of asymmetric synthesis, where the goal is to create specific enantiomers of a chiral product. sigmaaldrich.compsu.edu These molecules can act as chiral auxiliaries, resolving agents, or as catalysts in their own right. nih.gov Their ability to transfer stereochemical information allows for the construction of complex, optically active molecules with high precision. This is paramount in the pharmaceutical industry, where the two enantiomers of a drug can exhibit vastly different biological activities. nih.gov

The utility of chiral amines extends to their use as ligands for metal catalysts in a wide array of transformations, including asymmetric hydrogenation and transfer hydrogenation. nih.govmdpi.com Furthermore, they can function as organocatalysts, mediating reactions through the formation of chiral intermediates such as enamines and iminium ions. psu.eduacs.org The development of novel chiral amines continues to be a vibrant area of research, driven by the demand for more efficient and selective synthetic methodologies. nih.gov

The Historical Context of Tetrahydroquinoline Derivatives in Heterocyclic Chemistry

The story of (S)-5,6,7,8-Tetrahydroquinolin-6-amine is deeply rooted in the broader history of heterocyclic chemistry, a field that dates back to the early 19th century with the discovery of compounds like furan, pyrrole, and thiophene. numberanalytics.com Quinolines and their derivatives, including the partially saturated tetrahydroquinolines, have long been a subject of intense study due to their prevalence in natural products and their diverse pharmacological properties. wikipedia.orggfcollege.in

Tetrahydroquinoline derivatives are recognized as important structural motifs in a variety of biologically active compounds, including anti-tumor agents and antibiotics. gfcollege.in Historically, the synthesis of these compounds often involved the reduction of the corresponding quinoline (B57606). wikipedia.org Over time, more sophisticated methods have been developed, including asymmetric approaches to access enantiomerically pure tetrahydroquinolines, highlighting the evolution of synthetic strategies within heterocyclic chemistry. wikipedia.org The tetrahydroisoquinoline scaffold, a close relative, is also a prominent feature in many natural products and has been a key target in medicinal chemistry research. rsc.org

The Research Landscape and Trajectory of S 5,6,7,8 Tetrahydroquinolin 6 Amine

While the broader class of tetrahydroquinolines is well-documented, the specific research landscape for (S)-5,6,7,8-Tetrahydroquinolin-6-amine is more nascent. Much of the published research has centered on the isomeric 8-amino-5,6,7,8-tetrahydroquinoline scaffold and its derivatives. mdpi.comnih.gov These related compounds have been investigated for their potential as CXCR4 antagonists, with implications for HIV treatment and cancer therapy. nih.gov

The synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives has been achieved through methods such as dynamic kinetic resolution, showcasing the application of modern synthetic techniques to this class of compounds. mdpi.com The exploration of the 6-amino isomer represents a logical progression in this field, potentially unlocking new structure-activity relationships and novel applications. The trajectory of research will likely involve the development of efficient synthetic routes to access this specific enantiomer and a thorough evaluation of its properties and potential applications, particularly in asymmetric catalysis and as a building block for new therapeutic agents.

Enantiomeric Purity and Stereochemical Integrity in Research Applications

Enantioselective Synthesis Strategies

The creation of the stereogenic center at the 6-position of the tetrahydroquinoline core with high enantiopurity is the key challenge in the synthesis of (S)-5,6,7,8-Tetrahydroquinolin-6-amine. Two major powerful strategies in modern asymmetric catalysis, transition metal-catalyzed asymmetric hydrogenation and organocatalysis, offer potential pathways to achieve this goal.

Asymmetric Catalytic Hydrogenation of Quinoline (B57606) Precursors

Asymmetric hydrogenation of the corresponding quinoline precursor, 6-aminoquinoline (B144246) or a protected derivative, represents one of the most direct and atom-economical methods for the synthesis of this compound. This approach relies on the use of chiral transition metal catalysts, typically based on rhodium, ruthenium, or iridium, to control the stereochemical outcome of the hydrogenation reaction.

The success of asymmetric hydrogenation is critically dependent on the design of the chiral ligand that coordinates to the metal center. The ligand creates a chiral environment around the metal, which directs the approach of the substrate and the delivery of hydrogen, ultimately determining the enantioselectivity of the product.

Rhodium Catalysts: Chiral phosphine (B1218219) ligands are the most extensively studied class of ligands for rhodium-catalyzed asymmetric hydrogenation. For the hydrogenation of quinolines, bisphosphine ligands with atropisomeric backbones, such as BINAP and its derivatives, have shown considerable success. The rigid C2-symmetric backbone of these ligands provides a well-defined chiral pocket. The electronic properties of the phosphine groups can be tuned by introducing electron-donating or electron-withdrawing substituents on the aryl groups, which in turn influences the activity and selectivity of the catalyst. More recent developments include the use of bisphosphine-thiourea ligands, which can engage in hydrogen bonding interactions with the substrate, thereby enhancing stereocontrol. nih.gov

Ruthenium Catalysts: Ruthenium catalysts, particularly those of the type [Ru(arene)(chiral diamine)Cl]Cl, have emerged as powerful tools for the asymmetric hydrogenation of a wide range of substrates, including heteroaromatics. The chiral diamine ligand, often an N-sulfonylated 1,2-diphenylethylenediamine (TsDPEN) derivative, is crucial for enantiocontrol. The η6-coordinated arene ligand also plays a significant role in influencing the catalytic activity and selectivity. Phosphine-free chiral cationic ruthenium catalysts have been developed and have shown high efficiency in the hydrogenation of various quinoline derivatives. acs.orgnih.gov The design of these catalysts often involves a modular approach, allowing for the facile tuning of both the diamine and the arene components.

The substrate scope of asymmetric hydrogenation of quinolines has been extensively studied, revealing the influence of substituents on the reactivity and enantioselectivity. While direct examples for 6-aminoquinoline are limited in the readily available literature, the data for other substituted quinolines provides valuable insights into the potential success of this approach for synthesizing this compound.

Generally, 2-substituted quinolines are good substrates for asymmetric hydrogenation, often leading to high conversions and enantioselectivities. The steric and electronic properties of the substituent at the 2-position can influence the reaction outcome. Substituents at other positions on the quinoline ring, including the 6-position, are also tolerated, although their effect on enantioselectivity can vary depending on the specific catalytic system.

Table 1: Asymmetric Hydrogenation of Substituted Quinolines with Ruthenium Catalysts

Substrate Chiral Ligand/Catalyst Yield (%) ee (%) Reference
2-Methylquinoline (R,R)-TsDPEN-Ru >99 96 acs.org
2-Ethylquinoline (R,R)-TsDPEN-Ru >99 95 acs.org
2-Phenylquinoline (R,R)-TsDPEN-Ru >99 90 acs.org
6-Fluoro-2-methylquinoline (R,R)-TsDPEN-Ru >99 97 acs.org
6-Methoxy-2-methylquinoline (R,R)-TsDPEN-Ru >99 98 acs.org

Table 2: Asymmetric Hydrogenation of Substituted Quinolines with Iridium Catalysts

Substrate Chiral Ligand/Catalyst Yield (%) ee (%) Reference
2-Methylquinoline (R)-MeO-BIPHEP-Ir >95 94 acs.org
2-Ethylquinoline (R)-MeO-BIPHEP-Ir >95 92 acs.org
2-Propylquinoline (R)-MeO-BIPHEP-Ir >95 90 acs.org
6-Methoxy-2-methylquinoline (R)-MeO-BIPHEP-Ir >95 96 acs.org

Organocatalytic Routes to Chiral Tetrahydroquinolines

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for the enantioselective synthesis of chiral molecules. For the synthesis of chiral tetrahydroquinolines, several organocatalytic strategies have been developed, primarily involving the activation of substrates through the formation of iminium ions or through hydrogen bonding interactions.

Brønsted Acid Catalysis: Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have been successfully employed in the enantioselective synthesis of tetrahydroquinolines. organic-chemistry.org These catalysts can activate quinoline substrates by protonation, rendering them more susceptible to nucleophilic attack by a hydride source, such as a Hantzsch ester. The chiral counterion of the Brønsted acid then directs the stereochemical outcome of the hydride transfer. This methodology has been shown to be effective for a range of 2-substituted quinolines. The application of this strategy to 6-aminoquinoline would likely require protection of the amino group to prevent competitive protonation.

Lewis Acid Catalysis: Chiral Lewis acid organocatalysts can also be utilized for the enantioselective synthesis of tetrahydroquinolines. These catalysts activate the substrate by coordinating to the nitrogen atom of the quinoline ring. This activation facilitates a formal [4+2] cycloaddition or a tandem reaction sequence to construct the tetrahydroquinoline core. While the direct application to 6-aminoquinoline is not well-documented, the general principle of Lewis acid catalysis offers a potential avenue for the synthesis of this compound. nih.gov

Chiral secondary amines, such as those derived from proline, can catalyze the enantioselective synthesis of tetrahydroquinolines through the formation of chiral enamines or iminium ions from appropriate acyclic precursors. For instance, the reaction of an appropriately substituted aniline (B41778) with an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, can lead to the formation of a chiral tetrahydroquinoline through a cascade reaction. This approach allows for the construction of the heterocyclic ring and the stereocenter in a single operation. The development of a suitable acyclic precursor that would lead to the desired 6-amino substitution pattern is a key challenge in applying this methodology to the synthesis of this compound.

Biocatalytic Approaches to this compound Synthesis

Biocatalysis has emerged as a powerful tool for producing chiral molecules, offering high selectivity under mild conditions, thus presenting a greener alternative to many traditional chemical methods. mdpi.com

The direct enzymatic introduction of an amine group or the asymmetric reduction of a precursor are highly efficient methods for synthesizing chiral amines. Key enzyme classes applicable to the synthesis of this compound include transaminases (TAs) and imine reductases (IREDs).

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine, isopropylamine) to a ketone acceptor. For the synthesis of the target compound, 5,6,7,8-Tetrahydroquinolin-6-one would serve as the prochiral ketone substrate. An (S)-selective transaminase would directly convert the ketone into the desired (S)-amine with high enantiomeric excess. This approach is atom-economical and can be driven to completion by using an excess of the amine donor or by removing the ketone byproduct. nih.gov

Imine Reductases (IREDs) and Reductive Aminases: An alternative two-step, one-pot process involves the initial formation of an imine from the ketone precursor (5,6,7,8-Tetrahydroquinolin-6-one) and an ammonia (B1221849) source, followed by asymmetric reduction catalyzed by an IRED. This method provides exquisite stereocontrol, yielding the target amine with high purity. mdpi.com

Dynamic Kinetic Resolution (DKR) of Precursors: While not a direct amination, enzymes can be used to resolve precursors. For the related compound 8-amino-5,6,7,8-tetrahydroquinoline, a dynamic kinetic resolution using Candida antarctica lipase (B570770) B (CALB) on the precursor (±)-5,6,7,8-Tetrahydroquinolin-8-ol is a key step. nih.govmdpi.com This involves the selective acylation of one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers. A similar strategy could be envisioned for a 6-hydroxy precursor.

Table 1: Potential Enzyme-Mediated Reactions for this compound Synthesis

Enzyme ClassSubstrateCo-substrate/CofactorProductKey Advantage
(S)-selective Transaminase (TA)5,6,7,8-Tetrahydroquinolin-6-oneAmine Donor (e.g., L-Alanine), Pyridoxal 5'-phosphate (PLP)This compoundDirect, atom-economical conversion of a ketone to a chiral amine.
Imine Reductase (IRED)5,6,7,8-Tetrahydroquinolin-6-oneAmmonia, NADPH/NADHThis compoundHigh stereoselectivity in the reduction of a transiently formed imine.
Lipase (for DKR)(±)-5,6,7,8-Tetrahydroquinolin-6-olAcyl Donor (e.g., Vinyl Acetate)(R)-6-Acetoxy-5,6,7,8-tetrahydroquinoline and (S)-5,6,7,8-Tetrahydroquinolin-6-olEffective resolution of a chiral alcohol precursor.

Instead of using isolated enzymes, whole microbial cells can be employed as biocatalysts. This approach offers several advantages, including the elimination of costly enzyme purification and the inherent presence of necessary cofactors (like NADPH or NADH) and their regeneration systems within the cell.

For the synthesis of this compound, a whole-cell system, such as E. coli engineered to overexpress an (S)-selective transaminase or an imine reductase, could be utilized. The cells would be suspended in a buffer solution containing the substrate (5,6,7,8-Tetrahydroquinolin-6-one) and a co-substrate (e.g., glucose for cofactor regeneration and an amine donor for transamination). The biotransformation would proceed until high conversion and enantiomeric excess of the product are achieved.

Table 2: Hypothetical Whole-Cell Biotransformation Process

StepDescription
1. Catalyst Preparation Cultivation of a microbial strain (e.g., engineered E. coli) that expresses the desired enzyme (e.g., TA or IRED).
2. Reaction Setup The harvested cells are suspended in an aqueous medium with the substrate (ketone) and necessary co-substrates (e.g., glucose, amine donor).
3. Bioconversion The reaction is maintained at an optimal temperature and pH for the whole-cell catalyst, allowing the intracellular enzymes to convert the substrate to the chiral amine.
4. Product Isolation After the reaction, the cells are separated by centrifugation, and the product is extracted from the supernatant and purified.

Chiral Auxiliary-Based Syntheses of this compound Precursors

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a diastereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. The use of sulfinamides, particularly tert-butanesulfinamide, is a well-established method for the asymmetric synthesis of chiral amines. ua.es

The synthesis would proceed as follows:

Condensation: The prochiral ketone, 5,6,7,8-Tetrahydroquinolin-6-one, is condensed with an enantiopure sulfinamide, for example, (R)-tert-butanesulfinamide, to form a chiral N-tert-butanesulfinyl imine.

Diastereoselective Reduction: The C=N bond of the sulfinyl imine is then reduced using a standard reducing agent (e.g., NaBH₄). The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the hydride attack to the opposite face and leading to the formation of one diastereomer in high excess.

Auxiliary Cleavage: The chiral auxiliary is subsequently removed by simple treatment with a strong acid (e.g., HCl in methanol), yielding the desired (S)-amine as its salt.

This strategy allows for the synthesis of either enantiomer of the amine simply by choosing the corresponding (R)- or (S)-enantiomer of the chiral auxiliary.

Diastereoselective Synthesis Pathways

Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one within the molecule. This approach is powerful for constructing complex cyclic systems with defined stereochemistry. For tetrahydroquinolines, diastereoselective annulation reactions have been developed that provide excellent control over the relative stereochemistry of substituents on the newly formed ring. nih.govacs.org

For example, a DBU-mediated [4+2] annulation between ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes has been shown to produce highly functionalized 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivities (>20:1 dr). nih.gov While this specific reaction does not directly yield the 6-amino group, the principle of using substrate control to achieve high diastereoselectivity in the formation of the tetrahydroquinoline core is a key strategy. A similar pathway could be designed where a chiral center on a precursor directs the formation of the C6-stereocenter during a cyclization or addition reaction.

Table 3: Examples of Diastereoselective Reactions for Tetrahydro(iso)quinoline Synthesis

Reaction TypeKey FeaturesReported Diastereomeric Ratio (dr)Reference
[4+2] AnnulationDBU-mediated reaction of p-QMs and cyanoalkenes.>20:1 nih.gov
Pomeranz–Fritsch–Bobbitt CyclizationUsed for diastereoselective synthesis of (S)-laudanosine, a tetrahydroisoquinoline alkaloid.High (94% ee) nih.govresearchgate.net
Multicomponent ReactionAssembly of polycyclic tetrahydroquinoline structures from simple feedstocks.Excellent diastereoselectivity acs.org

Classical Resolution Techniques for this compound

Classical resolution remains a robust and widely used industrial method for separating enantiomers. This technique relies on the physical separation of diastereomers formed from a racemic mixture.

This method is particularly effective for resolving racemic amines. The process involves reacting the racemic base, (±)-5,6,7,8-Tetrahydroquinolin-6-amine, with an enantiomerically pure chiral acid. libretexts.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts that possess different physical properties, most importantly, different solubilities in a given solvent system.

The steps are as follows:

Salt Formation: The racemic amine is dissolved in a suitable solvent and treated with one equivalent of a chiral resolving agent, such as (R,R)-(+)-tartaric acid or (S)-(+)-mandelic acid.

Fractional Crystallization: The resulting mixture of diastereomeric salts [(S)-amine·(R)-acid and (R)-amine·(R)-acid] is allowed to crystallize. Due to its lower solubility, one diastereomer will preferentially crystallize out of the solution.

Separation and Purification: The crystals are isolated by filtration. This process can be repeated (recrystallization) until the desired diastereomeric purity is achieved, which can be monitored by measuring the optical rotation. libretexts.org

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., NaOH) to break the salt and liberate the free, enantiomerically pure this compound, which can be extracted from the aqueous layer.

Table 4: Common Chiral Resolving Agents for Amines

Chiral AcidStructureNotes
(R,R)-(+)-Tartaric Acid HOOC-CH(OH)-CH(OH)-COOHA widely available and effective resolving agent for basic compounds.
(S)-(+)-Mandelic Acid C₆H₅-CH(OH)-COOHOften used for its ability to form crystalline salts.
(1S)-(+)-10-Camphorsulfonic Acid A strong acid that readily forms salts with amines.

Kinetic Resolution Methodologies

Kinetic resolution is a widely employed technique for separating a racemic mixture into its constituent enantiomers. wikipedia.org This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the isolation of the less reactive enantiomer in high enantiomeric excess. wikipedia.org While specific documented examples of kinetic resolution for 5,6,7,8-tetrahydroquinolin-6-amine (B2479544) are not prevalent in the reviewed literature, the principles can be effectively illustrated through the well-studied resolution of its isomer, 8-amino-5,6,7,8-tetrahydroquinoline.

A particularly effective method for related compounds is enzymatic dynamic kinetic resolution (DKR). In a standard kinetic resolution, the maximum yield for a single enantiomer is 50%. However, DKR combines the resolution step with an in-situ racemization of the faster-reacting enantiomer, theoretically allowing for a 100% yield of the desired single enantiomer. ethz.ch

For instance, the DKR of racemic 8-amino-5,6,7,8-tetrahydroquinoline has been successfully achieved using the enzyme Candida antarctica Lipase B (CaLB). acs.org In this process, the lipase selectively acylates the (R)-enantiomer. A spontaneous racemization of the remaining (S)-amine occurs, which is believed to involve the formation of 5,6,7,8-tetrahydroquinolin-8-one as an intermediate. acs.orgmdpi.com This allows for the conversion of more than 50% of the racemic starting material into a single enantiomer of the product. acs.org An evaluation of a standard kinetic resolution (without the dynamic component) of racemic 8-amino-5,6,7,8-tetrahydroquinoline using CaLB successfully produced the (S)-amine and the (R)-acetamide in 48% individual yields and greater than 98% enantiomeric excess (ee). acs.org The enantioselectivity (E) of this reaction, a measure of the enzyme's ability to differentiate between enantiomers, was reported to be greater than 500. acs.org

Table 1: Illustrative Enzymatic Kinetic Resolution of Racemic 8-amino-5,6,7,8-tetrahydroquinoline This table illustrates the results for a closely related isomer, as specific data for the 6-amino isomer is not readily available in the cited literature.

MethodEnzymeDesired ProductYieldEnantiomeric Excess (ee)Reference
Kinetic ResolutionCandida antarctica Lipase B (CaLB)(S)-8-amino-5,6,7,8-tetrahydroquinoline48%>98% acs.org
Dynamic Kinetic ResolutionCandida antarctica Lipase B (CaLB)(R)-acetamide derivative>60%95+% (after hydrolysis) acs.orgmdpi.com

Applying this principle to the synthesis of this compound would involve screening for a suitable enzyme or chiral catalyst that selectively reacts with the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for its separation in high purity.

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, represent a highly efficient approach in organic synthesis. nih.govrsc.org Similarly, cascade reactions, which involve two or more sequential transformations where the subsequent reaction is triggered by the functionality formed in the previous step, offer rapid access to complex molecules from simple precursors. rsc.orgacs.org These strategies are valued for their operational simplicity and for increasing the economy of organic synthesis. nih.gov

While the literature does not detail a specific MCR or cascade reaction for the direct synthesis of this compound, various methods exist for constructing the core tetrahydroquinoline scaffold. These could potentially be adapted for the target molecule. For example, the Mannich reaction, a classic three-component condensation of an amine, an aldehyde, and a compound with an acidic proton, is a powerful tool for building nitrogen-containing heterocycles. nih.govnih.gov One-pot syntheses of various tetrahydroquinoline derivatives have been achieved through multicomponent approaches. nih.govresearchgate.net

Cascade reactions for synthesizing tetrahydroquinolines often start with a Michael addition, which then initiates an intramolecular cyclization, such as a Mannich-type reaction, to form the heterocyclic ring. acs.org Another tandem approach involves a reduction-reductive amination sequence starting from nitro keto esters to produce tetrahydroquinoline esters. rsc.org The development of an enantioselective MCR or cascade reaction for this compound would likely involve a chiral catalyst to control the stereochemistry of the newly formed chiral center at the C6 position.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govigitsarang.ac.in Key principles include the use of safer solvents, improving energy efficiency, and designing for atom economy. skpharmteco.com Asymmetric hydrogenation, for instance, is considered a highly sustainable and green strategy due to its excellent atom economy, producing almost no waste or byproducts. rsc.org

A major goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. Research into related compounds has shown the feasibility of conducting syntheses in environmentally benign media. For example, the asymmetric transfer hydrogenation (ATH) of cyclic imines using catalysts derived from 8-amino-5,6,7,8-tetrahydroquinoline has been successfully performed under mild aqueous reaction conditions. mdpi.com Another approach involves solvent-free reactions, often facilitated by microwave irradiation, which can accelerate reaction times and improve yields. rsc.org While specific solvent-free or aqueous syntheses for this compound have not been detailed in the available literature, these methodologies represent a key area for future development to create more sustainable synthetic routes.

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. skpharmteco.comrsc.org A higher atom economy signifies less waste. The E-Factor (Environmental Factor) provides another quantifiable measure of inefficiency, defined as the total mass of waste generated per mass of product. nih.gov An ideal reaction has an atom economy of 100% and an E-Factor of 0.

Table 2: Key Green Chemistry Metrics Explained

MetricFormulaIdeal ValueDescriptionReference
Atom Economy (%) (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100100%Measures the efficiency of incorporation of reactant atoms into the final product. skpharmteco.com
E-Factor Total Mass of Waste (kg) / Mass of Product (kg)0Quantifies the amount of waste produced relative to the desired product. Lower is better. nih.gov

Synthetic routes like additions and rearrangements typically have high atom economies, while substitutions and eliminations often generate stoichiometric byproducts, leading to lower atom economies. nih.gov For the synthesis of this compound, a route employing a catalytic asymmetric hydrogenation of a corresponding quinoline precursor would represent a highly atom-economical approach. Calculating and optimizing the atom economy and E-Factor for any proposed synthesis is crucial for developing a truly green and sustainable process.

Amine Functional Group Transformations

The primary amine at the C6 position is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. These transformations leverage the nucleophilicity of the nitrogen atom.

The amine group of tetrahydroquinolines readily undergoes acylation with reagents like acid chlorides or anhydrides to form stable amide derivatives. This reaction is a fundamental transformation for introducing a wide array of functional groups. While specific studies on the acylation of this compound are not prevalent, the acylation of a related compound, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638), demonstrates this reactivity. In one study, acylation with acetyl chloride led to the formation of an intermediate that subsequently cyclized to a pyrimido[4,5-b]quinolin-4(3H)one. nih.gov This illustrates a common pathway where the initially formed amide can participate in further intramolecular reactions. nih.gov

Table 1: Illustrative Acylation of a Tetrahydroquinoline Derivative Data extracted from a study on a related compound, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, as a representative example.

ReactantAcylating AgentProductReference
2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrileAcetyl Chloride2-methyl-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)one nih.gov

Alkylation of the amine can be achieved through various methods, with reductive amination being a particularly versatile strategy that minimizes the risk of over-alkylation. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the primary amine with a ketone or aldehyde to form a chiral imine intermediate. This intermediate is then reduced in situ to the corresponding secondary amine without being isolated. masterorganicchemistry.comchemistrysteps.com

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the protonated imine in the presence of the unreacted carbonyl compound. masterorganicchemistry.com The reaction is typically performed under weakly acidic conditions (pH ~5-6) to facilitate imine formation without passivating the amine nucleophile. youtube.com This method allows for the introduction of a wide variety of alkyl substituents onto the nitrogen atom, depending on the choice of the carbonyl reactant.

The nucleophilic amine of this compound can react with isocyanates or isothiocyanates to yield urea (B33335) or thiourea (B124793) derivatives, respectively. This reaction is generally straightforward and provides a modular approach to a diverse class of compounds. For instance, studies on the related 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile show that it reacts with phenylisocyanate or phenyl isothiocyanate to initially form substituted ureido or thioureido derivatives, which can then cyclize. researchgate.net Similarly, 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline has been shown to react with methylisothiocyanate to produce 8-(3-methylthiocarbamoylamino)-3-methyl-5,6,7,8-tetrahydroquinoline. google.com

The synthesis of carbamic acid derivatives, or carbamates, can be achieved through several routes. A common method involves the reaction of the amine with a chloroformate in the presence of a base. acs.org Alternatively, isocyanates, generated in situ via a Curtius rearrangement of an acyl azide, can be trapped by an alcohol to form the carbamate (B1207046). organic-chemistry.org These synthetic strategies offer robust methods for creating carbamate and urea libraries from amine building blocks. nih.gov

Table 2: Illustrative Urea/Thiourea Synthesis with Tetrahydroquinoline Derivatives Data extracted from studies on related amino-tetrahydroquinolines as representative examples.

Starting AmineReagentProduct TypeReference
2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrilePhenylisocyanateUreido derivative researchgate.net
8-amino-3-methyl-5,6,7,8-tetrahydroquinolineMethylisothiocyanateThiourea derivative google.com

As a primary amine, this compound reacts with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically reversible and catalyzed by acid. libretexts.org The formation of an imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to yield the C=N double bond. libretexts.orgkhanacademy.org

Crucially, when the chiral, enantiopure (S)-amine reacts with an achiral aldehyde or ketone, the stereocenter at the C6 position is preserved, resulting in the formation of a single enantiomer of the chiral imine. This makes this compound a valuable chiral building block. These chiral imine intermediates can be isolated or used directly in subsequent reactions, such as the reductive amination described previously, to generate more complex chiral amine products. masterorganicchemistry.com Enamine formation, by contrast, occurs with secondary amines. libretexts.org

Modifications on the Tetrahydroquinoline Ring System

Beyond transformations of the amine group, the tetrahydroquinoline scaffold itself can be functionalized. Electrophilic substitution reactions on the aromatic pyridine (B92270) ring are of particular interest for introducing further diversity.

The regioselective halogenation of the tetrahydroquinoline ring is a key method for creating precursors for cross-coupling reactions. The position of halogenation is dictated by the electronic effects of the existing substituents. While specific studies on the halogenation of 6-amino-tetrahydroquinoline are scarce, research on 8-substituted quinolines provides significant insight into the directing effects on this ring system. nih.govrsc.org

For 8-amido- and 8-aminoquinoline (B160924) derivatives, metal-free halogenation using sources like trihaloisocyanuric acids has been shown to be highly regioselective for the C5 position. nih.govresearchgate.net This is attributed to a remote C-H activation mechanism, often guided by the substituent at the 8-position. rsc.org

In the case of this compound, the amino group is a strongly activating, ortho-, para-director for electrophilic aromatic substitution. Therefore, electrophilic halogenation would be expected to occur on the benzenoid portion of the ring system at the positions ortho and para to the amine, which are C5 and C7. The precise outcome would depend on the specific reaction conditions and the steric environment around these positions. For example, a metal-free protocol using trihaloisocyanuric acid on N-(6-methoxyquinolin-8-yl)acetamide resulted in exclusive halogenation at the C5 position in excellent yields. nih.gov This suggests that the C5 position is highly activated and a likely site for substitution on the 6-amino isomer as well.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For a molecule like this compound, these reactions would typically be applied to a halogenated precursor, such as a bromo- or iodo-substituted tetrahydroquinoline, to introduce the amine, or they could be used to further functionalize the molecule.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. wikipedia.org In the context of synthesizing the target compound's derivatives, if one were to start with a di-halogenated quinoline, selective reduction followed by a Buchwald-Hartwig amination could be a viable path. More relevant to derivatization, the primary amine of this compound itself could act as the nucleophile, coupling with various aryl or heteroaryl halides to produce N-arylated derivatives. The reaction typically employs a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand. libretexts.orgyoutube.com

Suzuki Coupling: The Suzuki reaction creates a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide. wikipedia.orglibretexts.org To apply this to the tetrahydroquinoline scaffold, a halogenated version of the molecule (e.g., 5-bromo- or 8-bromo-5,6,7,8-tetrahydroquinolin-6-amine) would be reacted with an aryl or vinyl boronic acid. This would append new carbon-based substituents to the aromatic ring of the core structure. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nih.gov Similar to the Suzuki reaction, a halogenated derivative of this compound would be required as a starting material to introduce alkynyl groups onto the aromatic portion of the molecule.

While these reactions are standard in modern organic synthesis, specific studies detailing their application to this compound, including optimized conditions or product yields, were not identified.

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a "directing metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating the deprotonation of the nearest (ortho) proton on the aromatic ring. baranlab.org The resulting aryllithium intermediate can then react with various electrophiles to install a new substituent with high precision. wikipedia.org

For this compound, the heterocyclic nitrogen and the 6-amino group could both potentially act as DMGs.

Directing Effect of the Heterocyclic Nitrogen: The pyridine nitrogen can direct lithiation to the C-8 position.

Directing Effect of the Amino Group: An appropriately protected amino group at the C-6 position could direct lithiation to the C-5 position. uwindsor.ca

The outcome would depend on the relative directing power of the groups and the reaction conditions. After lithiation, quenching with an electrophile (e.g., CO₂, I₂, alkyl halides) would yield a specifically substituted product. However, no published research was found that specifically documents a DoM strategy on this compound.

Oxidation and Reduction of the Heterocyclic Nitrogen

The nitrogen atoms within the this compound structure can undergo oxidation and reduction reactions.

Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, typically forming an N-oxide. This transformation is usually achieved using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. The resulting N-oxide significantly alters the electronic properties of the heterocyclic ring, making it more reactive towards both nucleophilic and electrophilic substitution. A significant challenge in molecules containing multiple nitrogen sites, such as the target compound, is achieving selective oxidation. However, methods exist for the selective N-oxidation of heteroarenes even in the presence of more easily oxidized aliphatic amines. nih.gov

Reduction: The pyridine ring of a quinoline system can be reduced to form a tetrahydroquinoline. Since the starting compound is already a tetrahydroquinoline, further reduction of the heterocyclic nitrogen is not a typical transformation unless breaking the aromaticity of the fused benzene (B151609) ring under harsh conditions (e.g., Birch reduction). More commonly, reduction reactions in this context refer to the synthesis of the tetrahydroquinoline core from a quinoline precursor, often via catalytic hydrogenation using catalysts like platinum, palladium, or rhodium. researchgate.netnih.gov Vigorous oxidation, conversely, tends to attack the benzene ring portion of the quinoline system. msu.edu

Synthesis of Chiral Salts and Metal Complexes Utilizing this compound

Chiral amines are highly valuable as ligands for creating metal complexes used in asymmetric catalysis. The amine can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a chemical reaction.

Extensive research has been conducted on the 8-amino isomer, (S)-5,6,7,8-Tetrahydroquinolin-8-amine, and its derivatives (often called "CAMPY" ligands). mdpi.comresearchgate.net These have been used to synthesize a variety of rhodium, ruthenium, and manganese complexes that are active catalysts for reactions like asymmetric transfer hydrogenation. mdpi.comresearchgate.net

Theoretically, this compound could also serve as a bidentate ligand, coordinating to a metal center through both the heterocyclic nitrogen and the 6-amino group. This would form a six-membered chelate ring, which is a common and stable motif in coordination chemistry. The resulting chiral metal complex could then be explored for its catalytic activity. The synthesis would typically involve reacting the amine with a suitable metal precursor, such as [Rh(Cp*)Cl₂]₂ or Mn(CO)₅Br, in an appropriate solvent.

Despite the strong precedent set by the 8-amino isomer, specific studies detailing the synthesis, characterization, or catalytic application of metal complexes derived from this compound were not found in the reviewed literature.

Elucidation of Reaction Mechanisms in Asymmetric Synthesis

The asymmetric synthesis of chiral amines is a cornerstone of modern organic chemistry, with applications in pharmaceuticals and materials science. nih.govrsc.orgyale.edu The synthesis of enantiomerically pure compounds like this compound often relies on catalytic asymmetric hydrogenation of the corresponding quinoline or related precursors. acs.orgnih.govresearchgate.net

Mechanisms for such transformations can be broadly categorized as inner-sphere or outer-sphere pathways. acs.org

Inner-sphere mechanisms involve the direct coordination of the substrate to the metal center of the catalyst before the key bond-forming step.

Outer-sphere mechanisms feature a transfer of atoms or groups to the substrate without it entering the primary coordination sphere of the catalyst. acs.org

For instance, the asymmetric hydrogenation of quinolines catalyzed by cationic ruthenium(II) complexes is proposed to proceed via a stepwise H+/H- transfer that occurs outside the coordination sphere. nih.gov The activation of the quinoline substrate, often by a Brønsted or Lewis acid, is a critical step that can influence both reactivity and enantioselectivity. dicp.ac.cnmdpi.com The use of chiral ligands, such as those derived from diamines, creates a chiral environment around the metal center, which is essential for differentiating between the two prochiral faces of the substrate. nih.govmdpi.com

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative data on reaction rates, which helps in understanding reaction mechanisms. While specific kinetic data for reactions involving this compound is scarce, general principles from studies of similar chiral amines can be applied. ethz.chacs.org

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. ethz.chnih.gov This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For example, chiral phosphoric acids have been used for the kinetic resolution of α-tertiary propargylic amines with high selectivity. acs.org The reaction rate is influenced by factors such as the structure of the substrate and catalyst, temperature, and solvent. numberanalytics.com

In the context of synthesizing tetrahydroquinolines, operando NMR studies have been used to deduce reaction networks and kinetics in heterogeneously catalyzed tandem reactions. rsc.org For instance, the tandem reaction for the synthesis of 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) from acetophenone (B1666503) and nitrobenzaldehyde showed pseudo-second-order kinetics for the conversion of acetophenone. rsc.org

Isotope Effects in Bond-Forming and Bond-Breaking Steps

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining the extent to which an isotopically labeled atom is involved in the rate-determining step. wikipedia.orglibretexts.orgprinceton.edu A primary KIE is observed when a bond to the isotope is broken or formed in the rate-limiting step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage or formation. wikipedia.orglibretexts.org

In the study of amine synthesis, deuterium (B1214612) labeling studies are often employed. For example, in the nickel-catalyzed reductive amination, deuterium labeling helped to establish that the activation of molecular hydrogen was the turnover-limiting step. acs.org Similarly, in the formation of the C-N bond, isotope effects can provide evidence for the structure of the transition state. osti.govresearchgate.net For instance, a study on the formation of a C-N bond between an aldose and ethylenediamine (B42938) on cobalt(III) complexes utilized deuterium isotope effects on ¹³C NMR chemical shifts to confirm the bond formation. osti.gov

The magnitude of the KIE can differentiate between proposed mechanisms. For example, large primary ¹³C KIEs in the Michael addition of diethyl malonate to trans-β-nitrostyrene indicated that carbon-carbon bond formation was the rate-determining step. rsc.org

Table 1: Representative Kinetic Isotope Effects in Amine Synthesis and Related Reactions

Reaction Type Isotopic Substitution kL/kH Mechanistic Implication Reference
Michael Addition ¹²C/¹³C > 1 C-C bond formation is rate-determining. rsc.org
Nucleophilic Substitution (SN2) ¹²C/¹³C ~1.08 Concerted bond formation and breaking. wikipedia.org
Nucleophilic Substitution (SN1) ¹H/²H (α-secondary) ~1.1-1.2 Rehybridization from sp³ to sp². wikipedia.org

Transition State Characterization and Energy Profile Analysis

Computational methods, particularly density functional theory (DFT), are invaluable for characterizing transition states and analyzing the energy profiles of reactions. acs.orgacs.orgnih.gov This allows for a detailed understanding of the factors that control reactivity and selectivity.

In the asymmetric hydrogenation of imines, DFT calculations can help to distinguish between different proposed mechanisms by comparing the energies of the transition states. acs.org For example, in the iridium-catalyzed hydrogenation of imines, the inner-sphere mechanism through a heptacoordinate intermediate was rejected based on high-energy transition structures. acs.org The analysis of non-covalent interactions, such as hydrogen bonding and CH/π interactions, within the transition state is crucial for explaining the origin of enantioselectivity. nih.govacs.org

For Brønsted base catalysis by chiral cyclopropenimines, transition state analysis revealed a key noncovalent CH···O interaction responsible for organizing the transition state. acs.orgacs.org Similarly, in the asymmetric hydrogenation of quinolines, the enantioselectivity is attributed to a CH/π attraction between the catalyst and the substrate in a 10-membered ring transition state. nih.gov

Table 2: Factors Influencing Transition State Stability and Enantioselectivity

Influencing Factor Description Example Reference
Non-covalent Interactions Hydrogen bonds, CH/π interactions, and other weak interactions that stabilize the transition state. CH···O interaction in cyclopropenimine catalysis. acs.orgacs.org
Steric Hindrance Repulsive interactions between bulky groups that destabilize certain transition states. Placement of large substituents in pseudo-equatorial positions. youtube.com
Electronic Effects The influence of electron-donating or electron-withdrawing groups on the stability of the transition state. Activation of quinolines by Brønsted acids. dicp.ac.cn

Stereoselectivity Determining Steps in Derivatization Reactions

Derivatization of amines is a common strategy to facilitate analysis or to introduce new functional groups. scirp.orgnih.gov When a chiral amine like this compound is derivatized with a chiral reagent, a pair of diastereomers is formed, which can often be separated by standard chromatographic techniques. scirp.org

The stereoselectivity of these derivatization reactions is determined in the step where the new stereocenter is formed or where the chiral reagent reacts with the chiral amine. The mechanism of these reactions often involves nucleophilic attack of the amine onto an electrophilic center of the derivatizing agent. The facial selectivity of this attack is governed by steric and electronic factors, which are influenced by the structures of both the amine and the reagent. nih.gov

For example, the derivatization of tetrahydroisoquinolines with (–)-(1R)-menthyl chloroformate proceeds with 100% conversion to the corresponding diastereomeric carbamates, which can be resolved by gas chromatography. scirp.org The robustness of this method was demonstrated by its success even in the presence of competing nucleophiles. scirp.org The study of such reactions helps in the development of reliable methods for determining the enantiomeric purity of chiral amines.

Applications of S 5,6,7,8 Tetrahydroquinolin 6 Amine As a Chiral Building Block and Ligand

Role in the Asymmetric Synthesis of Complex Molecules

Chiral amines are fundamental building blocks in asymmetric synthesis, valued for their ability to introduce stereocenters and direct the stereochemical outcome of reactions. They are integral to the synthesis of a vast number of pharmaceuticals and natural products. However, specific applications of (S)-5,6,7,8-Tetrahydroquinolin-6-amine in this context are not documented in peer-reviewed literature.

Construction of Chiral Drug Intermediates and Scaffolds

The tetrahydroquinoline core is a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds. Chiral amines are often used to construct these and other complex molecular frameworks for new therapeutic agents. Despite the potential utility of this compound as a chiral starting material, a search of scientific databases yielded no specific instances of its use in the construction of chiral drug intermediates. Research in this area tends to focus on other isomers, such as the more extensively studied 8-amino-5,6,7,8-tetrahydroquinoline. mdpi.comsmolecule.comnih.gov

Total Synthesis of Natural Products Incorporating Chiral Amines

The total synthesis of natural products is a powerful driver of innovation in organic chemistry, often requiring unique chiral building blocks to achieve the desired molecular architecture. While chiral amines are frequently incorporated into these complex syntheses, there are no published total syntheses that specifically report the use of this compound as a component.

Asymmetric Ring-Closing Metathesis with Chiral Amine Linkers

Asymmetric Ring-Closing Metathesis (ARCM) is a powerful method for the synthesis of chiral cyclic compounds, where a chiral ligand or an incorporated chiral element can influence the stereochemistry of the newly formed ring. nih.govwikipedia.org Chiral amines can be used as linkers or auxiliaries in the diene precursors for ARCM. However, the scientific literature does not provide examples of this compound being employed in this capacity.

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is crucial for advancing the field of asymmetric catalysis. The rigid structure of the tetrahydroquinoline skeleton makes it an attractive platform for designing such ligands.

Chiral Ligands for Metal-Catalyzed Asymmetric Hydrogenation

Metal-catalyzed asymmetric hydrogenation is one of the most efficient methods for producing enantiomerically pure compounds. acs.org The performance of the catalyst is highly dependent on the chiral ligand. A significant body of research exists on ligands derived from the isomeric 8-amino-5,6,7,8-tetrahydroquinoline, which have been successfully used in the asymmetric transfer hydrogenation of imines to produce chiral alkaloids. nih.govmdpi.comunimi.it In contrast, there is no available research detailing the synthesis of chiral ligands from this compound or their application in asymmetric hydrogenation.

Ligands for Asymmetric C-C and C-X Bond Formation

Asymmetric carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions are fundamental transformations in organic synthesis. Chiral ligands play a pivotal role in controlling the enantioselectivity of these reactions. While the tetrahydroquinoline framework has been explored for ligand development in various catalytic processes, no studies were found that specifically describe the use of ligands derived from this compound for these asymmetric transformations.

Organocatalytic Applications of this compound Derivatives

There is no available research data detailing the use of this compound or its derivatives as organocatalysts.

Utilization in Chiral Chromatography and Enantioseparation

No literature was found describing the application of this compound in the field of chiral chromatography and enantioseparation.

There are no published studies on the development or use of chiral stationary phases based on this compound.

No information is available on the use of this compound as a chiral derivatizing agent for the purpose of chromatographic analysis.

Advanced Spectroscopic and Structural Elucidation of S 5,6,7,8 Tetrahydroquinolin 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of chiral molecules like (S)-5,6,7,8-Tetrahydroquinolin-6-amine. It provides detailed information about the carbon skeleton, proton environments, stereochemistry, and conformational dynamics in solution.

Based on the analysis of related compounds such as (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, the ¹H and ¹³C NMR spectra for this compound can be predicted. mdpi.com The aliphatic protons on the saturated portion of the ring (positions 5, 6, 7, and 8) would appear in the upfield region (typically 1.5-3.0 ppm), while the aromatic protons on the pyridine (B92270) ring would be found downfield. The proton at C6, bonded to the same carbon as the amine group, would likely be a multiplet in the 3.5-4.5 ppm range. In the ¹³C NMR spectrum, the aliphatic carbons would resonate between 20-60 ppm, and the aromatic carbons would appear in the 120-160 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic
C2~8.4~147
C3~7.0~122
C4~7.4~137
Aliphatic
C5~2.8 (m)~30
C6~3.7 (m)~50-60
C7~2.0 (m)~28
C8~2.9 (m)~32
NH₂Broad singlet-
Note: These are estimated values based on analogs. Actual values may vary. Data derived from studies on related tetrahydroquinolines. mdpi.comchemicalbook.comspectrabase.com

Advanced 1D and 2D NMR Techniques (e.g., NOESY, ROESY, DOSY)

Advanced 2D NMR techniques are critical for unambiguously assigning signals and determining the three-dimensional structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for confirming stereochemistry and analyzing conformation by detecting protons that are close in space (typically < 5 Å). mdpi.com For this compound, NOESY would reveal correlations between the axial and equatorial protons of the saturated ring, helping to establish its preferred conformation (e.g., a half-chair). Key NOE cross-peaks would be expected between the C6-proton and protons at C5 and C7, providing insight into the orientation of the amino group. mdpi.comresearchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is similar to NOESY but is often more effective for medium-sized molecules where the Nuclear Overhauser Effect might be close to zero. It provides the same through-space correlation information.

DOSY (Diffusion-Ordered Spectroscopy): DOSY separates NMR signals based on the diffusion rates of molecules. It is primarily used to analyze mixtures, confirming that all signals belong to a single molecular entity by showing they have the same diffusion coefficient. It can also be used to study aggregation or interactions with other molecules in solution.

Application of Chiral Solvating and Shift Reagents in NMR

To determine the enantiomeric purity of a chiral amine like this compound, NMR spectroscopy can be used in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

A CSA, such as (R)- or (S)-1,1'-bi-2-naphthol, interacts non-covalently with the enantiomers of the analyte to form transient diastereomeric complexes. researchgate.net These complexes have slightly different magnetic environments, leading to the separation of specific NMR signals for the (R) and (S) enantiomers, allowing for their quantification. For this compound, the signals of the protons closest to the chiral center (e.g., H6, H5, and H7) would be most likely to show separation in the presence of a suitable CSA.

Dynamic NMR Studies for Conformational Exchange

The saturated ring of the tetrahydroquinoline system is not rigid and can undergo conformational exchange, typically between two half-chair forms. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can be used to study these dynamics.

At low temperatures, the exchange between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the exchange rate increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal. By analyzing the line shapes at different temperatures, the energy barrier (ΔG‡) for the conformational inversion can be calculated, providing valuable information about the molecule's flexibility.

Vibrational Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups present in a molecule and intermolecular interactions such as hydrogen bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands.

N-H Vibrations: As a primary amine, it would exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region (an asymmetric and a symmetric stretch). wpmucdn.com An N-H bending (scissoring) vibration would be expected around 1590-1650 cm⁻¹. wpmucdn.com

C-H Vibrations: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands would be just below 3000 cm⁻¹.

C=C and C=N Vibrations: Aromatic ring stretching vibrations for the pyridine moiety are expected in the 1400-1600 cm⁻¹ region.

Hydrogen Bonding: Intermolecular hydrogen bonding involving the amine group would cause the N-H stretching bands to broaden and shift to lower wavenumbers. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding.

Table 2: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Strong
N-H Bend (Scissoring)1590 - 1650Medium-Strong
Aromatic C=C/C=N Stretch1400 - 1600Medium-Strong
Note: Predicted values based on general amine spectra and data from related compounds. wpmucdn.comnih.gov

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR and is particularly useful for observing non-polar bonds. The Raman spectrum of this compound would be dominated by vibrations of the carbon skeleton.

Strong signals are expected for the aromatic ring breathing modes of the pyridine system. Symmetrical C-H stretching vibrations would also be prominent. Unlike in FT-IR, the N-H stretching vibrations in Raman spectra are typically weak. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule. researchgate.netspectrabase.com

Chiroptical Spectroscopy for Absolute Configuration and Enantiomeric Excess Determination

Chiroptical spectroscopy techniques are indispensable for determining the absolute configuration and enantiomeric excess of chiral molecules like this compound. These methods rely on the differential interaction of left and right circularly polarized light with a chiral compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the CD effect, provides information about the stereochemical features of the molecule. For complex molecules, especially those with multiple conformers, the interpretation of CD spectra can be enhanced by theoretical calculations, such as those based on Density Functional Theory (DFT). rsc.org

In the case of tetrahydroquinoline derivatives, CD spectroscopy can be a powerful tool. For instance, studies on chiral iridium(III) complexes incorporating a 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) ligand have demonstrated the efficacy of Vibrational Circular Dichroism (VCD), a related technique, in discriminating between diastereomers. rsc.org DFT calculations were instrumental in interpreting the VCD spectra, revealing that specific features are associated with the (R) or (S) configuration at the chiral center of the tetrahydroquinoline moiety. rsc.org

Table 1: Predicted Circular Dichroism (CD) Spectral Characteristics for this compound

Wavelength Range (nm)Expected Sign of Cotton EffectAssociated Electronic Transition
~250-300Positive/Negativeπ → π* (aromatic chromophore)
~220-250Positive/Negativen → σ* (amine chromophore)

Note: The predicted signs are hypothetical and would need to be confirmed by experimental data and theoretical calculations.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of a substance as a function of the wavelength of light. slideshare.net Similar to CD, ORD spectra of chiral molecules display characteristic curves, known as Cotton effects, in the vicinity of an absorption band. slideshare.net The shape of the Cotton effect curve (positive or negative) can be correlated with the absolute configuration of the chiral centers.

For derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, specific rotation values ([α]D) have been reported, which is a single-wavelength ORD measurement. For example, the S-isomer of a particular derivative exhibited a specific rotation of -16.8 (c = 0.7; CHCl3), while the R-isomer showed a value of +14.3 (c = 0.3; CHCl3). nih.gov This demonstrates the direct relationship between the sign of optical rotation and the absolute configuration of the chiral center in the tetrahydroquinoline ring.

The ORD spectrum of this compound would be expected to show a plain curve at wavelengths away from its absorption maxima and exhibit a Cotton effect at wavelengths where it absorbs light. The sign of this Cotton effect would be indicative of its (S)-configuration.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a crucial analytical technique for the precise determination of the molecular formula of a compound by providing a highly accurate mass measurement. nih.gov

For this compound (C9H12N2), the theoretical exact mass can be calculated. This experimentally determined accurate mass from HRMS would confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of a molecule. In an MS/MS experiment, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The analysis of these fragments provides valuable structural information.

Studies on the mass spectra of 5,6,7,8-tetrahydroquinoline (B84679) have identified characteristic fragment ions. cdnsciencepub.com The fragmentation patterns are influenced by the positions of substituents. nih.govcdnsciencepub.com For 5,6,7,8-tetrahydroquinoline, fragment ions at M-1, M-15, and M-28 (corresponding to the loss of H, CH3, and C2H4, respectively) are characteristic. cdnsciencepub.com

For this compound, the fragmentation would be expected to be influenced by the presence of the amine group at the C6 position. Alpha-cleavage, a common fragmentation pathway for amines, would likely be a dominant process, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

IonTheoretical m/zPredicted Fragmentation Pathway
[M+H]+149.1073Protonated molecule
[M-NH2]+133.0913Loss of the amino group
[M-C2H5N]+104.0500Cleavage of the saturated ring

Note: These are predicted values and fragmentation pathways. Actual MS/MS experiments would be needed for confirmation.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.govmdpi.com This technique relies on the diffraction of X-rays by the electrons in a crystalline lattice.

Single-Crystal X-ray Diffraction Analysis

For a chiral molecule like this compound, growing a suitable single crystal is the first and often most challenging step. nih.gov Once a crystal of sufficient quality is obtained, it is subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined with high precision. researchgate.net

The analysis of the crystallographic data allows for the unambiguous assignment of the absolute configuration at the chiral center(s). mdpi.com For this compound, the data would confirm the 'S' configuration at the C6 position. The crystal structure would also reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

While a specific crystal structure for this compound is not publicly available, studies on related tetrahydroquinoline derivatives have successfully utilized X-ray crystallography to confirm their structures. nih.gov For example, the crystal structures of several 1,2-dihydroquinolinehydrazonopropanoate derivatives have been determined, confirming their E-configuration. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)8.5
b (Å)10.2
c (Å)12.1
α, β, γ (°)90, 90, 90
Z4

Note: These are hypothetical data and would need to be determined experimentally.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a cornerstone analytical technique in solid-state chemistry, indispensable for the characterization of crystalline materials. Its application is particularly critical in the pharmaceutical industry for the study of polymorphism, where a single chemical compound can exist in multiple crystalline forms or polymorphs. These different crystalline arrangements, while having the same chemical composition, can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which in turn can significantly impact the bioavailability and therapeutic efficacy of a drug.

The fundamental principle of PXRD involves directing a beam of X-rays onto a powdered sample of the material. The crystalline nature of the sample causes the X-rays to be diffracted at specific angles, which are determined by the arrangement of atoms within the crystal lattice, as described by Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.

In the context of this compound and its derivatives, PXRD would be the primary tool for identifying and distinguishing between potential polymorphic forms. Each polymorph would produce a unique diffraction pattern with characteristic peak positions (2θ values) and relative intensities. The absence of sharp diffraction peaks, and the presence of a broad halo, would indicate that the sample is amorphous rather than crystalline.

The investigation of polymorphism in this compound would involve a systematic screening process. This typically includes crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and pressures) and then analyzing the resulting solid forms by PXRD. The discovery of different diffraction patterns would signify the existence of multiple polymorphs.

To illustrate how PXRD data can differentiate between polymorphs, the following interactive table presents hypothetical data for two distinct crystalline forms (Form A and Form B) of a compound. The differences in peak positions (2θ) and their relative intensities are clear indicators of different crystal structures.

Diffraction Angle (2θ) d-spacing (Å) Form A Relative Intensity (%) Form B Relative Intensity (%)
8.510.401000
10.28.67085
12.86.91450
15.15.867090
17.05.2130100
20.54.338055
22.33.98500
25.73.466575

This table is for illustrative purposes only and does not represent actual data for this compound.

Furthermore, PXRD is crucial for monitoring the phase purity of a sample and detecting any potential phase transitions that may occur during manufacturing or storage. The presence of peaks corresponding to an undesired polymorph could signal a stability issue. Quantitative phase analysis using PXRD can also be employed to determine the relative amounts of different polymorphs in a mixture.

Theoretical and Computational Chemistry Studies of S 5,6,7,8 Tetrahydroquinolin 6 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (S)-5,6,7,8-Tetrahydroquinolin-6-amine, these methods could provide deep insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations would be the first step in a theoretical investigation. This would involve optimizing the molecule's three-dimensional structure to find its most stable geometry (a minimum on the potential energy surface).

From a DFT optimization, a wealth of energetic data can be derived. This includes the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. These values are crucial for predicting the molecule's chemical reactivity, kinetic stability, and electronic transitions. A hypothetical data table for such a calculation is presented below.

Table 1: Hypothetical DFT-Calculated Properties for this compound

Property Value Unit
Total Electronic Energy Data not available Hartrees
HOMO Energy Data not available eV
LUMO Energy Data not available eV
HOMO-LUMO Gap Data not available eV

Note: This table represents the type of data that would be generated from DFT calculations; no published values for this compound are currently available.

Ab Initio Methods for High-Accuracy Calculations

For an even higher level of accuracy, particularly for electronic properties, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory could be employed. These methods are more computationally intensive but provide benchmark-quality data, which is invaluable for validating results from less demanding methods like DFT. Such calculations would refine the energetic and geometric parameters of this compound.

Conformational Analysis via Computational Methods

The non-planar, saturated ring of the tetrahydroquinoline system allows for multiple low-energy conformations. Understanding the conformational landscape is critical as the three-dimensional shape of the molecule dictates its interaction with biological targets or catalysts.

Potential Energy Surface Scans

To explore the conformational flexibility, a potential energy surface (PES) scan would be performed. This involves systematically rotating the rotatable bonds of the molecule—such as the C-N bond of the amine group and the bonds within the saturated ring—and calculating the energy at each step. This process identifies all stable conformers (local minima) and the energy barriers (transition states) that separate them.

Molecular Mechanics and Dynamics Simulations

While quantum methods are excellent for static structures, molecular mechanics (MM) and molecular dynamics (MD) simulations offer insight into the dynamic behavior of this compound over time. MD simulations, in particular, could model the molecule's behavior in a solvent, providing a more realistic picture of its conformational preferences and intermolecular interactions in a biological or chemical environment. Such simulations have been applied to other tetrahydroquinoline derivatives to study their binding to protein targets. semanticscholar.org

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of a compound.

NMR Chemical Shifts: Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These predictions are based on calculating the magnetic shielding around each nucleus. Comparing predicted spectra with experimental data is a robust method for structure verification.

Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT can predict the infrared (IR) and Raman spectra of this compound. Each vibrational mode corresponds to a specific molecular motion, and the resulting spectrum serves as a unique molecular fingerprint.

Circular Dichroism (CD) Spectra: Given that the molecule is chiral, the prediction of its electronic circular dichroism (CD) spectrum would be particularly valuable. Time-dependent DFT (TD-DFT) is commonly used for this purpose. The CD spectrum provides information about the molecule's stereochemistry and its electronic transitions. Fully ab initio calculations for predicting CD spectra are feasible for small molecules and provide a high level of accuracy. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectrum Type Key Predicted Parameters
¹H NMR Chemical shifts (ppm) for each proton
¹³C NMR Chemical shifts (ppm) for each carbon
IR Spectroscopy Vibrational frequencies (cm⁻¹) and intensities

Note: This table illustrates the kinds of spectroscopic data that computational chemistry can predict. No such published predictions currently exist for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling serves as a "computational microscope" to visualize and quantify the energetic and structural changes that occur during a chemical reaction. For this compound, these methods can elucidate its reactivity in various chemical transformations.

Energy Barriers and Reaction Pathways

The reactivity of this compound is dictated by the energy barriers of its potential reaction pathways. Density Functional Theory (DFT) is a common computational method used to map out the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated energy of the transition state relative to the reactants determines the activation energy, which is a key indicator of the reaction rate.

For instance, in a potential N-alkylation reaction of this compound, computational models could predict the energy barriers for the reaction with different electrophiles. Such a hypothetical study would involve calculating the geometries and energies of the reactants, the transition state for the nucleophilic attack of the amine on the electrophile, and the final product.

Table 1: Hypothetical Calculated Energy Barriers for the N-alkylation of this compound with Different Alkyl Halides

Alkyl HalideTransition State Energy (kcal/mol)Activation Energy (kcal/mol)
Methyl Iodide15.215.2
Ethyl Bromide18.518.5
Isopropyl Chloride22.122.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Rational Design of Catalytic Systems

The chiral nature and the presence of a secondary amine make this compound an interesting scaffold for the design of organocatalysts or ligands for metal-based catalysts. Computational chemistry is a cornerstone of the rational design of such catalytic systems. researchgate.net For example, derivatives of the related 8-amino-5,6,7,8-tetrahydroquinoline have been used as chiral ligands in metal-catalyzed asymmetric transfer hydrogenation reactions. mdpi.com

Computational modeling can be employed to predict the efficacy of new catalysts based on the this compound scaffold. By modeling the catalytic cycle, researchers can investigate the binding of the substrate to the catalyst, the key bond-forming or bond-breaking steps, and the release of the product. This allows for the in silico screening of different catalyst derivatives to identify those with the most promising activity and selectivity before committing to their synthesis. For instance, modifications to the quinoline (B57606) ring or the amine substituent could be modeled to fine-tune the steric and electronic properties of the catalyst for a specific reaction. The use of secondary amines in enzyme design has also been explored, highlighting their catalytic potential. nih.govresearchgate.net

Solvation Models and Solvent Effects on Reactivity and Conformation

The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the conformational preference of the reactants. Computational solvation models are used to account for these effects. These models can be broadly categorized into explicit and implicit models.

Explicit solvation models involve including a number of solvent molecules in the computational simulation, providing a detailed picture of the solute-solvent interactions. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive way to capture the bulk effects of the solvent.

For this compound, solvation models can be used to study how its conformation changes in different solvents. The relative orientation of the amino group with respect to the tetrahydroquinoline ring system can be influenced by hydrogen bonding with protic solvents or by the polarity of the medium. These conformational changes can, in turn, affect the molecule's reactivity. For example, the use of a methanol-water mixture was found to be beneficial in a reaction involving a related dihydroisoquinoline, likely by enhancing the solubility of the substrate. nih.gov

Table 2: Hypothetical Calculated Relative Energies of Conformers of this compound in Different Solvents

SolventConformer 1 (Relative Energy, kcal/mol)Conformer 2 (Relative Energy, kcal/mol)
Gas Phase0.01.2
Toluene0.01.0
Methanol0.50.0
Water0.80.0

Note: The data in this table is hypothetical and for illustrative purposes only.

Ligand-Protein Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. youtube.com This method is instrumental in drug discovery and for understanding the potential biological activity of molecules. For this compound, docking studies can predict its binding mode and affinity to various protein targets.

The process involves generating a multitude of possible binding poses of the ligand within the active site of the protein and then using a scoring function to rank these poses based on their predicted binding affinity. The analysis of the best-ranked poses reveals the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. researchgate.net

For example, docking this compound into the active site of a hypothetical kinase could reveal specific interactions. The secondary amine could act as a hydrogen bond donor or acceptor with amino acid residues in the active site. The aromatic part of the quinoline ring could engage in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The saturated portion of the ring system would likely be involved in hydrophobic interactions.

Table 3: Hypothetical Predicted Molecular Interactions of this compound with a Kinase Active Site

Interaction TypeInteracting Residue(s)Predicted Distance (Å)
Hydrogen BondAsp1452.9
π-StackingPhe803.5
Hydrophobic InteractionVal34, Leu128N/A

Note: The data in this table is hypothetical and for illustrative purposes only. The specific interactions would depend on the actual protein target.

Molecular docking studies have been performed on derivatives of tetrahydroquinazolines, which are structurally related to tetrahydroquinolines, to predict their binding affinity to enzymes like dihydrofolate reductase. nih.govnih.gov These studies provide a framework for how this compound could be computationally evaluated for its potential biological targets.

Future Research Directions and Emerging Applications of S 5,6,7,8 Tetrahydroquinolin 6 Amine

Development of Novel and More Sustainable Synthetic Routes

The future development of applications for (S)-5,6,7,8-Tetrahydroquinolin-6-amine hinges on efficient and sustainable access to the molecule in high enantiopurity. Current research has established foundational methods, but significant opportunities for innovation exist.

Future efforts will likely focus on asymmetric hydrogenation, which is a powerful, atom-economical strategy for creating chiral amines. acs.org The asymmetric hydrogenation of a suitable quinoline (B57606) precursor, catalyzed by transition metal complexes (e.g., Iridium, Rhodium, Ruthenium) with chiral ligands, presents a direct and efficient pathway. acs.orgmdpi.com Research has demonstrated that this approach is highly effective for related N-heterocycles, where even the choice of solvent can be used to control the stereochemical outcome, offering a flexible strategy for targeting specific enantiomers. nih.govrsc.org

Another promising avenue is the adoption of biocatalysis. Chemoenzymatic methods, such as the dynamic kinetic resolution of a racemic precursor using enzymes like lipases, have been successfully employed for the synthesis of the related 8-amino-5,6,7,8-tetrahydroquinoline. mdpi.comnih.gov Applying similar enzymatic strategies, or exploring the use of transaminases, could provide a highly selective and environmentally benign route to the (S)-6-amino isomer.

Furthermore, improving upon existing multi-step syntheses by incorporating green chemistry principles is crucial. This includes exploring one-pot multicomponent reactions, which can reduce waste and improve efficiency, and utilizing greener reagents and solvents. nih.gov For instance, methods that utilize molecular oxygen as the ultimate oxidant represent a sustainable approach for the formation of related heterocyclic systems. nih.gov A concise method for preparing various amino-tetrahydroquinolines involves the catalytic hydrogenation of the corresponding acetamido-quinolines followed by hydrolysis, providing a reliable route that could be optimized for sustainability. nih.gov

Table 1: Potential Sustainable Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Relevant Precursors
Asymmetric Hydrogenation High atom economy, direct access to enantiopure product. acs.org 6-Aminoquinoline (B144246), 5,6,7,8-Tetrahydroquinolin-6-one
Biocatalytic Resolution High enantioselectivity, mild reaction conditions, green process. Racemic 5,6,7,8-Tetrahydroquinolin-6-amine (B2479544)
Chemoenzymatic Synthesis Combines the advantages of chemical and biological catalysis. 6-Hydroxy-5,6,7,8-tetrahydroquinoline

Expansion of Applications in Catalysis and Asymmetric Synthesis

The structural features of this compound—a chiral backbone combining a coordinating primary amine and a pyridine (B92270) nitrogen—make it an excellent candidate for a bidentate chiral ligand in asymmetric catalysis. Its application in this area is a significant direction for future research.

The most direct application is as a ligand for transition metals in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) reactions. mdpi.com The closely related 8-amino-5,6,7,8-tetrahydroquinoline (known as CAMPY) has proven effective as a ligand in rhodium and iridium complexes for the ATH of imines. mdpi.com It is anticipated that metal complexes of this compound could exhibit unique steric and electronic properties, potentially offering different or improved selectivity in the reduction of challenging substrates like cyclic imines. mdpi.commdpi.com

Future research will involve synthesizing and characterizing these new metal complexes and screening their catalytic activity and enantioselectivity across a range of reactions, including the reduction of ketones and imines to produce valuable chiral alcohols and amines. The distinct geometry of the 6-amino isomer compared to the 8-amino isomer could lead to novel catalytic pockets, expanding the scope of substrates that can be effectively transformed.

Integration into Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. researchgate.net The integration of this compound synthesis and its applications into continuous flow processes is a key area for future development.

Asymmetric hydrogenation is particularly well-suited for flow reactors, which can safely handle high pressures of hydrogen gas and allow for the efficient screening of catalysts and conditions. nih.gov The successful gram-scale synthesis of related chiral tetrahydroquinoxalines has been demonstrated under continuous flow conditions, achieving high yields and enantioselectivities with short reaction times. rsc.orgrsc.org Applying this technology to the synthesis of this compound could enable its production on a scale necessary for widespread use as a ligand or building block. rsc.org

Furthermore, catalytic processes using immobilized versions of this compound-based catalysts could be implemented in packed-bed flow reactors. This would allow for easy separation of the catalyst from the product stream, catalyst recycling, and the creation of multi-step, telescoped syntheses where the product of one reaction is fed directly into the next, significantly streamlining the manufacturing of complex chiral molecules. researchgate.net

Exploration in Materials Science and Supramolecular Assemblies

The unique combination of a rigid aromatic system, a chiral saturated ring, and hydrogen-bonding functional groups (amine and pyridine nitrogen) makes this compound a compelling building block for materials science and supramolecular chemistry.

Future research could explore its use as a chiral linker in the construction of metal-organic frameworks (MOFs) or coordination polymers. The pyridine nitrogen and the primary amine can coordinate to metal centers, and the chirality of the backbone could be imparted to the resulting three-dimensional structure, creating chiral pores and surfaces. Such materials have potential applications in enantioselective separations, asymmetric catalysis, and sensing.

The ability of the molecule to participate in hydrogen bonding also opens the door to forming ordered supramolecular assemblies. ku.edu These non-covalent structures are of interest for creating "host-guest" systems where other molecules can be encapsulated. ku.edu Such assemblies could function as nanoreactors, where the chiral environment of the host influences the outcome of a reaction occurring within it, a concept central to supramolecular organocatalysis. ku.edursc.orgnih.gov

Design of Next-Generation Chiral Ligands and Organocatalysts

Beyond its direct use as a bidentate ligand, this compound serves as a versatile scaffold for the design of a new generation of more complex chiral ligands and organocatalysts. Its primary amine group is a key functional handle for modification.

By reacting the amine with various electrophiles, a library of derivatives can be created. For example, reaction with chlorodiphenylphosphine (B86185) would yield a chiral aminophosphine (B1255530) ligand, a class of ligands highly valued in transition metal catalysis. Similarly, derivatization to form chiral thioureas, squaramides, or amides would produce potent hydrogen-bond-donating organocatalysts. These catalysts are effective in a wide range of asymmetric transformations by activating substrates through non-covalent interactions. The synthesis of functionalized chiral tetrahydroquinolines has been achieved using supramolecular organocatalysis involving a quinidine-NH-thiourea moiety, highlighting the potential of this approach. rsc.orgnih.gov

The modular nature of this scaffold allows for systematic tuning of steric and electronic properties to optimize performance for a specific chemical transformation. acs.org

Table 2: Potential Derivations of this compound for Catalysis

Derivative Class Functional Group Added Potential Catalytic Application
Aminophosphine Ligands -P(Ph)₂ Asymmetric Hydrogenation, Allylic Alkylation
Thiourea (B124793) Organocatalysts -C(S)NHR Michael Additions, Friedel-Crafts Reactions
Squaramide Organocatalysts Squaramide moiety Conjugate Additions, Cycloadditions

Advanced Computational Studies for Predictive Design and Optimization

Computational chemistry is an indispensable tool for accelerating catalyst development and understanding reaction mechanisms. Advanced computational studies will be vital in unlocking the full potential of this compound and its derivatives.

Density Functional Theory (DFT) calculations can provide deep insight into proposed synthetic routes and catalytic cycles. For instance, DFT can be used to model the transition states in an asymmetric hydrogenation reaction, helping to elucidate the origin of enantioselectivity and explain the influence of factors like solvent choice. nih.gov Such studies can predict which ligand modifications are most likely to improve catalytic performance, guiding synthetic efforts toward the most promising candidates. nih.govrsc.org

Molecular dynamics and docking simulations can be employed to study the formation of supramolecular assemblies and the interaction of these host structures with guest molecules. nih.gov This can aid in the design of novel materials for selective encapsulation or catalysis. The rational and predictive design of catalysts, informed by computational studies, can anticipate the structural changes catalysts may undergo under reaction conditions, leading to the creation of more robust and efficient systems. nih.gov By integrating computational predictions with experimental validation, the development of next-generation catalysts and materials based on this scaffold can be significantly streamlined.

Q & A

Q. What are the standard synthetic routes for enantioselective synthesis of (S)-5,6,7,8-tetrahydroquinolin-6-amine?

The enantioselective synthesis typically employs chiral resolution agents or asymmetric catalysis. For example, chiral auxiliaries or transition-metal catalysts (e.g., Ir(III) complexes) can induce stereoselectivity during cyclization or hydrogenation steps. X-ray crystallography and NMR spectroscopy are critical for confirming stereochemistry and purity. Reaction optimization often involves solvent selection (e.g., THF or dichloromethane) and temperature control to minimize racemization .

Q. How can the stereochemical configuration of this compound be experimentally verified?

X-ray crystallography is the gold standard for determining absolute stereochemistry. Alternatively, chiral HPLC with a cellulose-based column or comparison of optical rotation values with literature data can confirm enantiopurity. Nuclear Overhauser Effect (NOE) NMR experiments may also resolve spatial arrangements of substituents .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR : 1H/13C NMR to confirm backbone structure and substituent positions.
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • Polarimetry : For optical rotation measurements.
  • Elemental analysis : To validate purity (>95% by HLC) .

Advanced Research Questions

Q. How can this compound derivatives be designed for catalytic applications (e.g., ring-opening polymerization)?

Ligand design focuses on modifying the amine or aromatic groups to enhance metal coordination. For example, iron(II) complexes with tetrahydroquinolin-6-amine ligands show high activity in ε-caprolactone polymerization. Key parameters include ligand-to-metal ratios, solvent polarity, and reaction time. Kinetic studies (e.g., monitoring monomer conversion via FTIR) and gel permeation chromatography (GPC) assess polymer molecular weight and dispersity .

Q. What methodologies are used to evaluate the biological activity of this compound as a CXCR4 antagonist?

  • In vitro assays : Competitive binding studies using radiolabeled CXCL12 (SDF-1α) in HEK293 cells expressing CXCR4.
  • Chemotaxis inhibition : Transwell migration assays with T-cells or cancer cell lines.
  • Molecular docking : Computational modeling to predict ligand-receptor interactions (e.g., using AutoDock Vina).
  • In vivo efficacy : Murine models of metastasis or inflammation for pharmacokinetic profiling .

Q. How should researchers address contradictory data in synthetic yields or biological activity?

  • Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere, reagent purity).
  • Byproduct analysis : LC-MS or GC-MS to identify impurities.
  • Crystallographic validation : Confirm if structural variations (e.g., polymorphs) affect activity.
  • Statistical analysis : Use ANOVA or t-tests to evaluate significance of biological replicates .

Q. What strategies optimize solubility and stability of this compound derivatives for in vivo studies?

  • Salt formation : Dihydrochloride salts improve aqueous solubility (e.g., 865303-57-7, MFCD17926204).
  • Co-solvent systems : Use PEG-400 or cyclodextrins for formulations.
  • Stability assays : Monitor degradation under UV light, humidity, or varying pH via accelerated stability testing (ICH guidelines) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and chemical goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : In airtight containers under nitrogen at -20°C to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.